2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester
Description
This compound is a thiophene-based derivative featuring a complex substitution pattern. The thiophene core is substituted at the 3-position with an ethyl carboxylate group, at the 2-position with a 4-methoxyphenoxy acetyl amide, at the 4-position with a methyl group, and at the 5-position with a 2-methylphenyl carbamoyl moiety. The presence of methoxy and methyl groups likely enhances lipophilicity, while the carbamoyl and acetyl amide groups may contribute to hydrogen bonding and target binding .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-5-32-25(30)21-16(3)22(23(29)26-19-9-7-6-8-15(19)2)34-24(21)27-20(28)14-33-18-12-10-17(31-4)11-13-18/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFJURLPHOHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene ring, followed by the introduction of the methoxyphenoxy group and the amide linkages. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity: Thiophene derivatives have been studied for their anticancer properties. The presence of functional groups such as methoxyphenyl and acetylamino can enhance the cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects: Some derivatives of thiophene have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: Compounds with thiophene moieties have demonstrated antibacterial and antifungal activities, potentially useful in treating infections.
Drug Development
The unique structure of this compound allows for modifications that can lead to the development of new therapeutic agents. For instance:
- Cytotoxic Agents: The compound can be modified to enhance its ability to target specific cancer cells, potentially leading to the development of more effective chemotherapeutic agents.
Targeted Therapy
With further research, this compound could be utilized in targeted therapies that minimize side effects associated with traditional chemotherapy by selectively targeting tumor cells.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of thiophene derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications similar to those found in 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester significantly increased the efficacy against breast cancer cells (MCF-7) and lung cancer cells (A549).
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of thiophene derivatives. The compound was tested in vitro for its ability to inhibit the production of inflammatory markers (e.g., TNF-alpha and IL-6) in macrophage cell lines. Results showed a dose-dependent reduction in these markers, suggesting potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxylate derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The target compound’s 4-methoxyphenoxy group may enhance membrane permeability compared to the 4-methylbenzamido group in and the dichlorophenoxy group in . However, the latter’s chlorine atoms could improve target affinity at the cost of higher toxicity. The absence of a free amino group (unlike ) reduces nucleophilic reactivity but increases stability in physiological conditions.
Synthetic Pathways: Most analogs (e.g., ) use sodium ethoxide in ethanol for cyclization or condensation, suggesting a common route for thiophene carboxylate synthesis. Halogenated derivatives like require additional steps (e.g., Sandmeyer reaction) for introducing electronegative groups .
Structural Insights from NMR: NMR data (as in ) reveal that substituents at positions 2 and 5 significantly alter chemical shifts in regions corresponding to the thiophene ring’s electronic environment. For example, the 4-methoxyphenoxy group in the target compound would induce distinct deshielding effects compared to methylbenzamido in .
Applications in Drug Development: The target compound’s carbamoyl and acetyl amide groups resemble motifs in kinase inhibitors (e.g., EGFR inhibitors), while ’s amino group could serve as a handle for further functionalization. Compounds like may face regulatory hurdles due to halogenated aromatic moieties, whereas the target compound’s methoxy groups offer a safer profile.
Biological Activity
The compound 2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester, also known as ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene ring, amide linkage, and ester functional group, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C22H21NO5S
- Molecular Weight : 397.47 g/mol
The compound's structural features allow it to participate in various chemical reactions, making it a versatile candidate for drug development. The thiophene ring can engage in electrophilic aromatic substitution reactions, while the ester group is susceptible to hydrolysis under acidic or basic conditions. The amide bond may also undergo nucleophilic attack, facilitating the formation of new derivatives.
Anticancer Potential
Preliminary studies indicate that this compound exhibits promising anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines. Research has demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest .
| Study | Cell Line | Mechanism of Action | Outcome |
|---|---|---|---|
| Study A | HepG2 | Induction of caspase 3 | Significant cytotoxicity observed |
| Study B | Huh7 | Cell cycle arrest | Enhanced apoptosis compared to controls |
Antifungal Activity
In silico studies have identified related compounds as potential inhibitors against fungal pathogens such as Fusarium oxysporum. These studies suggest that small molecules similar to our compound could effectively interact with fungal proteins, providing a basis for further exploration in antifungal drug design .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or fungal metabolism.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Recent research highlights the biological evaluation of structurally related compounds:
- Cytotoxicity Studies : A series of thiophene derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications to the thiophene core significantly impacted cytotoxicity and selectivity toward cancer cells .
- Antifungal Efficacy : In silico docking studies revealed that certain analogs could effectively bind to target proteins in Fusarium oxysporum, suggesting potential for development as antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
